Methyl octadec-5-en-9-ynoate
CAS No.: 62228-32-4
Cat. No.: VC19491236
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62228-32-4 |
|---|---|
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | methyl octadec-5-en-9-ynoate |
| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3 |
| Standard InChI Key | RQSRGGDXAXYUAK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC#CCCC=CCCCC(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, methyl octadec-5-en-9-ynoate, specifies:
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Octadec-5-en-9-ynoate: An 18-carbon chain (octadecyl) with a double bond (en) between carbons 5–6 and a triple bond (yn) between carbons 9–10.
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Methyl ester: A methoxy carbonyl group (-COOCH₃) at the terminal position.
The conjugated ene-yne system introduces significant electron deficiency, enhancing reactivity toward electrophilic additions and cycloadditions compared to singly unsaturated esters .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₃₂O₂ |
| Molecular weight | 292.46 g/mol |
| Double bond position | Δ⁵ (cis/trans configuration) |
| Triple bond position | Δ⁹ |
| IUPAC name | Methyl octadec-5-en-9-ynoate |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of octadec-5-en-9-ynoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) is the most straightforward route. Key steps include:
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Acid activation: Protonation of the carboxylic acid to enhance electrophilicity.
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Nucleophilic attack: Methanol reacts with the activated acid to form the ester.
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Purification: Distillation or column chromatography to isolate the product .
Reaction conditions:
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Temperature: 60–80°C under reflux.
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Catalyst loading: 1–5% w/w H₂SO₄.
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Yield: ~70–85% (theorized based on analogous esterifications) .
Industrial-Scale Manufacturing
Continuous flow reactors are preferred for large-scale production due to precise temperature control and reduced side reactions. Key considerations:
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Feedstock purity: High-purity octadec-5-en-9-ynoic acid minimizes byproducts.
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Catalyst recycling: Heterogeneous catalysts (e.g., ion-exchange resins) enable reuse.
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Energy efficiency: Microreactor designs reduce thermal degradation .
Physicochemical Properties
Physical State and Stability
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State: Likely a liquid at room temperature, similar to methyl 9(Z)-octadecen-12-ynoate (melting point: <0°C) .
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Stability: Susceptible to oxidation at the double bond; requires storage under inert gas (e.g., N₂) at −20°C .
Spectroscopic Characterization
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IR spectroscopy:
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C≡C stretch: ~2100–2260 cm⁻¹.
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C=C stretch: ~1650 cm⁻¹ (cis) or ~1675 cm⁻¹ (trans).
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¹³C NMR:
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Carbonyl carbon: ~170 ppm.
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Triple bond carbons: ~70–100 ppm.
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Table 2: Hypothetical Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR | 1745 cm⁻¹ (ester C=O), 2100 cm⁻¹ (C≡C) |
| ¹H NMR | δ 5.3 ppm (alkene), δ 3.6 ppm (OCH₃) |
| MS (EI) | m/z 292 (M⁺), 264 (M⁺ – CO) |
Comparative Analysis with Analogous Esters
Structural Analogues
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Methyl 9(Z)-octadecen-12-ynoate (CAS 2907-83-7): Similar molecular weight (292.46 g/mol) but with double bond at Δ⁹ and triple bond at Δ¹² .
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Methyl octadec-9-enoate (CAS 2462-84-2): Lacks the triple bond, resulting in lower polarity and reduced dimerization in ion mobility spectrometry .
Impact of Unsaturation on Properties
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Polarity: The ene-yne system increases dipole moment, enhancing solubility in polar aprotic solvents (e.g., acetone, DMF).
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Reactivity: Triple bonds act as electron-deficient sites, facilitating [2+2] cycloadditions with alkenes.
Table 3: Comparative Physicochemical Properties
| Property | Methyl octadec-5-en-9-ynoate | Methyl 9-octadecenoate |
|---|---|---|
| Molecular weight | 292.46 g/mol | 296.49 g/mol |
| Double bond position | Δ⁵ | Δ⁹ |
| Triple bond position | Δ⁹ | None |
| Boiling point | ~350°C (est.) | 332°C |
| LogP (octanol-water) | 6.2 (est.) | 7.1 |
Challenges and Future Research
Synthetic Limitations
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Stereochemical control: Achieving cis/trans selectivity at Δ⁵ requires chiral catalysts or enzymatic methods.
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Scalability: Industrial production needs optimization to reduce costs associated with triple bond introduction.
Unexplored Avenues
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Catalytic hydrogenation: Selective reduction of the triple bond to study structure-activity relationships.
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Thermal stability: Degradation kinetics under high-temperature conditions (e.g., polymer processing).
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